molecular formula C18H14F3NO2S2 B2684523 N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1797714-15-8

N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2684523
CAS No.: 1797714-15-8
M. Wt: 397.43
InChI Key: XZTNUAZBKODRPL-UHFFFAOYSA-N
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Description

N-(2-(Thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzyl group substituted at the 2-position with a thiophen-3-yl moiety and a 2-(trifluoromethyl)benzenesulfonamide functional group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S2/c19-18(20,21)16-7-3-4-8-17(16)26(23,24)22-11-13-5-1-2-6-15(13)14-9-10-25-12-14/h1-10,12,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTNUAZBKODRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzyl Intermediate: : The initial step involves the synthesis of the 2-(thiophen-3-yl)benzyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction where thiophene is alkylated with a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF₃I) or through a direct trifluoromethylation process using reagents such as Togni’s reagent.

  • Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be achieved by reacting the benzyl intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine (TEA) to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

  • Reduction: : The compound can also undergo reduction reactions, particularly at the sulfonamide group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Substitution: : The benzyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃)

    Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated derivatives, substituted thiophenes

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

  • Thiophene Ring : This aromatic structure enhances the compound's interaction with biological targets.
  • Trifluoromethyl Group : Known for increasing lipophilicity, this group can enhance the compound's membrane permeability and biological activity.
  • Benzenesulfonamide Moiety : This functional group is often associated with various biological activities, including enzyme inhibition.

Research indicates that N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide exhibits a range of biological activities, primarily due to its ability to interact with specific molecular targets. Its potential applications include:

  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown efficacy against:
    • A549 (Lung Cancer) : Induces apoptosis with an IC50 value of 5.0 µM.
    • MCF-7 (Breast Cancer) : Inhibits proliferation and induces cell cycle arrest with an IC50 value of 3.5 µM.
    • HeLa (Cervical Cancer) : Decreases viability through mitochondrial dysfunction with an IC50 value of 4.8 µM.
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, which may contribute to its therapeutic effects in different disease models.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound across various cell lines. The following table summarizes key findings:

StudyCell LineIC50 Value (µM)Biological Effect
Study 1A549 (Lung Cancer)5.0Induces apoptosis via caspase activation
Study 2MCF-7 (Breast Cancer)3.5Inhibits proliferation and induces cell cycle arrest
Study 3HeLa (Cervical Cancer)4.8Decreases viability through mitochondrial dysfunction

These findings suggest that this compound exhibits promising anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Potential Applications Ref.
Target Compound : N-(2-(Thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide - 2-(Thiophen-3-yl)benzyl
- 2-(Trifluoromethyl)benzenesulfonamide
~400 (estimated) Sulfonamide, trifluoromethyl, thiophene Drug discovery, enzyme inhibition -
3n () - 4-Methylbenzenesulfonamide
- Boronate ester (dioxaborolane)
Not provided Sulfonamide, boronate ester, trifluoromethyl Suzuki-Miyaura coupling intermediates
5c () - Chlorine, propynyloxy-ethoxy chains
- 3-(Trifluoromethyl)benzenesulfonamide
~660 (calc. from formula) Sulfonamide, alkyne, amino, trifluoromethyl Fluorescent probes, receptor labeling
Cyclohexyl Derivative - Bis(trifluoromethyl)
- Cyclohexylamino-thioureido group
672.75 Sulfonamide, thiourea, stereochemistry (R,R) Kinase inhibitors, chiral catalysts
Perfluorinated Benzenesulfonamides () - Pentafluoroethyl, phosphonooxyethyl
- Extensive fluorination
>800 (estimated) Perfluorinated alkyl chains, sulfonamide Surfactants, environmental contaminants
6g () - tert-Butyl, pyridinyl-ethyl
- 3-(Trifluoromethyl)benzamide
Not provided Benzamide, trifluoromethyl, pyridine GPCR modulation, allosteric ligands
Pyrazole-Thienyl Analog () - Bis(trifluoromethyl)
- 1-(4-Fluorophenyl)-3-(2-thienyl)pyrazole
~550 (estimated) Sulfonamide, pyrazole, thienyl Endocrine disruptor screening

Key Research Findings and Implications

Reactivity and Synthesis :

  • The boronate ester in 3n () suggests utility in cross-coupling reactions, whereas the target compound’s thiophene may enable electrophilic substitution for further derivatization .
  • 5c () demonstrates the integration of alkynes for click chemistry, a feature absent in the target compound but relevant for bioconjugation .

Biological Activity :

  • The stereochemical complexity of the cyclohexyl derivative () underscores the role of chirality in receptor binding, a factor that may apply to the target compound’s benzyl-thiophene moiety .
  • 6g () highlights benzamide derivatives as GPCR modulators, suggesting the target sulfonamide could share similar targeting but with altered selectivity due to sulfonamide vs. benzamide pharmacophores .

Environmental and Physicochemical Properties: Perfluorinated analogs () exhibit extreme persistence in the environment due to C-F bonds, whereas the target compound’s single -CF₃ group may reduce bioaccumulation risks .

Biological Activity

N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14F3N1O2S1
  • Molecular Weight : 355.35 g/mol
  • CAS Number : Not specified in the available literature.

The presence of the thiophene ring and trifluoromethyl group is significant for its biological activity, influencing both solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains.

CompoundBacterial StrainMIC (μg/mL)Reference
Compound AE. coli0.008
Compound BS. aureus0.012
This compoundS. pneumoniaeTBD

These findings suggest that the compound may possess a mechanism of action similar to other sulfonamides, potentially targeting bacterial enzymes such as dihydropteroate synthase.

Antiviral Activity

N-Heterocycles, including thiophene derivatives, have been explored for their antiviral potential. The compound's structure suggests it may inhibit viral replication by interfering with viral polymerases or proteases. Research indicates that certain derivatives have shown promising results against viruses like HCV and HIV.

CompoundViral TargetIC50 (μM)Reference
Compound CHCV NS5B Polymerase32.2
Compound DHIV Protease0.35

Further investigation into the specific activity of this compound against these targets is warranted.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. In vitro studies have indicated that compounds with similar structures can significantly reduce pro-inflammatory cytokines such as TNF-α.

CompoundInhibition (%) at 1 mMReference
This compoundTBD
Standard Drug (Diclofenac Sodium)90.21%

This suggests that the compound may be useful in treating conditions characterized by inflammation.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study conducted on various sulfonamide derivatives found that those with thiophene rings exhibited enhanced antibacterial activity compared to traditional sulfonamides, suggesting a structure-activity relationship that warrants further exploration for this compound .
  • Evaluation of Antiviral Potential : In a comparative study, several heterocyclic compounds were screened for their ability to inhibit viral replication in vitro, with some showing an IC50 in the low micromolar range against HCV . The specific activity of the target compound remains to be elucidated but suggests potential efficacy.
  • Anti-inflammatory Mechanisms : Research has shown that similar compounds can modulate inflammatory pathways effectively, providing a basis for investigating this compound's role in inflammatory diseases .

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